2-溴-3-苯基丙腈

描述

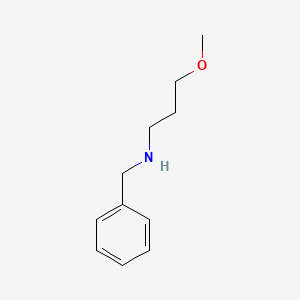

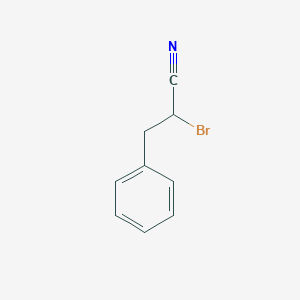

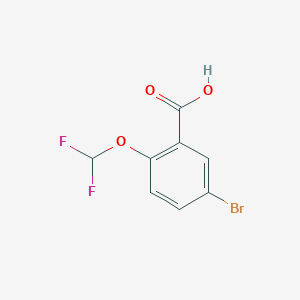

2-Bromo-3-phenylpropanenitrile is a chemical compound that is part of a broader class of organic molecules which can be used as intermediates in organic synthesis. The compound contains a bromine atom and a nitrile group attached to a propyl chain, which is further substituted with a phenyl ring. This structure makes it a versatile reagent for various chemical transformations and syntheses.

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3-phenylpropanenitrile can involve halogenation reactions, as seen in the preparation of 2-phenylthio-3-bromopropene, where allyl phenyl sulfide is treated with bromine . Similarly, the synthesis of 1-(2-bromo-4-ethoxycarbonylphenyl)-3-phenyltriazenes involves the introduction of a bromine atom into the molecule . These methods highlight the reactivity of the bromine atom in facilitating further chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-3-phenylpropanenitrile can be characterized using X-ray diffraction, as demonstrated by the structural analysis of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-Bromo-3-phenylpropanenitrile-like compounds involves various types of reactions. For instance, the electrochemical reduction of vicinal dibromides can lead to the formation of olefins with subsequent isomerization to more stable conjugated systems . The presence of a bromine atom in the molecule can also facilitate elimination reactions, as seen in the study of the gas-phase elimination kinetics of related bromoalkanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-phenylpropanenitrile and its analogs can be influenced by their molecular structure. For example, different crystal habits and sizes can lead to variations in solid-state photoluminescence, as observed in the study of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile . The stabilization of molecular structures through hydrogen bonding and π-interactions is also a key factor in determining the properties of these compounds .

科学研究应用

化学合成和反应动力学: 该化合物已被研究其在气相中的反应动力学,特别是在苯基提供 HBr 消除和邻位辅助的背景下 (楚查尼和马丁,1990 年).

PI3K/mTOR 抑制剂合成中的中间体: 它被认为是 PI3K/mTOR 抑制剂合成中的一个重要中间体,突出了其在药物化学中的重要性 (雷等人,2015 年).

有机金属化学: 该化合物用于形成二芳基三氮化钯(II)配合物。这一应用在有机金属化学领域至关重要,其中此类配合物具有各种催化和材料应用 (普鲁瑟等人,2019 年).

电化学研究: 已经探索了它在邻二溴化物的电化学还原和对所得烯烃中双键迁移的研究中的作用,提供了对电化学过程和机制的见解 (安德里厄等人,1994 年).

杂环化合物的合成: 它作为噻吩、哒嗪、恶嗪等各种杂环化合物的合成中的反应物,展示了其在有机合成中的多功能性 (阿卜杜勒拉泽克,2005 年).

质子隧穿研究: 该化合物已用于研究化学反应中的质子隧穿现象,这对于理解量子水平的反应机制非常重要 (希纳和史密斯,1961 年).

安全和危害

属性

IUPAC Name |

2-bromo-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCNNBFUMWEZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407072 | |

| Record name | 2-bromo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-phenylpropanenitrile | |

CAS RN |

62448-27-5 | |

| Record name | 2-bromo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)